molecular formula C24H26N4O2 B6541554 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1058485-24-7

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B6541554
CAS No.: 1058485-24-7
M. Wt: 402.5 g/mol
InChI Key: OPVIEOLFTKGHRE-UHFFFAOYSA-N
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Description

The compound 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one (CAS: 1060201-76-4) is a dihydropyrimidinone derivative featuring a benzylpiperazine moiety and a 4-methylphenyl substituent. Its molecular formula is C23H24N4O2, with a molecular weight of 388.5 g/mol (calculated from SMILES: Cc1ccc(-c2cc(=O)n(CC(=O)N3CCN(c4ccccc4)CC3)cn2)cc1) . Dihydropyrimidinones are known for diverse pharmacological activities, including kinase inhibition and calcium channel modulation.

Properties

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-19-7-9-21(10-8-19)22-15-23(29)28(18-25-22)17-24(30)27-13-11-26(12-14-27)16-20-5-3-2-4-6-20/h2-10,15,18H,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVIEOLFTKGHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N6OC_{23}H_{28}N_6O, with a molecular weight of approximately 420.51 g/mol. The structure features a dihydropyrimidine core substituted with a benzylpiperazine moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity : Preliminary studies suggest that similar compounds in its class exhibit significant antitumor properties. For instance, derivatives of piperazine have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Properties : Compounds with similar structural motifs have been evaluated for antimicrobial activity. Some studies indicate that piperazine derivatives can inhibit bacterial growth and may serve as potential leads for antibiotic development .
  • Neuropharmacological Effects : The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which could lead to anxiolytic or antidepressant effects .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn based on related compounds:

  • Inhibition of Kinases : Similar structures have been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways. This inhibition could lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Receptor Modulation : The piperazine moiety may interact with various receptors in the central nervous system, potentially modulating neurotransmitter levels and signaling pathways associated with mood regulation and anxiety .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds structurally related to this compound:

  • Antitumor Efficacy : A study demonstrated that a related piperazine derivative exhibited nanomolar activity against human breast cancer cell lines, suggesting that modifications to the piperazine structure can enhance antitumor efficacy .
  • Cytotoxicity Assays : In vitro assays indicated that certain derivatives showed significant cytotoxic effects against HL-60 promyelocytic leukemia cells, with IC50 values in the low micromolar range. These findings highlight the potential for further development as anticancer agents .
  • Neuropharmacological Studies : Research involving piperazine derivatives has shown promise in modulating serotonin receptors, indicating potential applications in treating anxiety disorders .

Data Tables

Activity Type Related Compound IC50 Value (µM) Target Cells/Organism
AntitumorPiperazine Derivative A0.05Human Breast Cancer Cells
AntimicrobialPiperazine Derivative B1.0Staphylococcus aureus
NeuropharmacologicalPiperazine Derivative C0.1Serotonin Receptors

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of piperazine, such as the compound , can exhibit antidepressant-like effects. The piperazine moiety is often associated with various psychoactive properties, making these compounds candidates for further investigation in treating depression and anxiety disorders. Studies have shown that modifications to the piperazine structure can enhance the binding affinity to serotonin receptors, which are crucial targets in the treatment of mood disorders .

Analgesic and Anti-inflammatory Properties

The compound has been evaluated for its analgesic and anti-inflammatory activities. In a study where various derivatives were synthesized, it was found that certain modifications led to significant reductions in pain response in animal models. The presence of the benzylpiperazine group appears to enhance these pharmacological effects, suggesting a synergistic mechanism of action .

Chemical Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the therapeutic efficacy of new compounds. The compound's structure includes a dihydropyrimidinone core, which is known for its biological activity. By systematically altering substituents on the piperazine and pyrimidine rings, researchers can identify key structural features that contribute to enhanced biological activity .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, a common method includes the condensation of piperazine derivatives with appropriate aldehydes or ketones followed by cyclization reactions to form the pyrimidinone ring .

In Vivo Studies

In vivo studies have demonstrated that compounds similar to 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one exhibit promising results in animal models for pain management and inflammation reduction. These studies are crucial for assessing the therapeutic potential before clinical trials .

In Vitro Assays

In vitro assays have been employed to evaluate the interaction of this compound with various biological targets, including receptors involved in pain signaling pathways and inflammation processes. The results indicate that this compound can inhibit specific enzymes linked to inflammatory responses, further supporting its potential as an anti-inflammatory agent .

Case Studies and Clinical Trials

While specific clinical trials directly involving this compound may be limited, related compounds have entered clinical phases demonstrating similar mechanisms of action. For example, studies on piperazine derivatives have shown efficacy in treating chronic pain conditions and mood disorders, providing a framework for future investigations involving this specific compound .

Data Table: Summary of Pharmacological Properties

PropertyDescriptionReference
Antidepressant ActivityPotential efficacy through serotonin receptor modulation
Analgesic ActivitySignificant pain relief observed in animal models
Anti-inflammatory ActivityInhibition of inflammatory enzymes
Structure-Activity RelationshipKey modifications enhance biological activity

Chemical Reactions Analysis

Core Dihydropyrimidinone Formation

The dihydropyrimidinone skeleton is typically formed via a three-component reaction involving:

  • Aldehyde (e.g., 4-methylbenzaldehyde for the 6-position substituent)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Amine source (e.g., urea or piperazine derivatives)

Adaptations for the Target Compound

  • The 3-position substituent (2-(4-benzylpiperazin-1-yl)-2-oxoethyl) suggests a modified amine component. Instead of urea, a piperazine derivative (e.g., 4-benzylpiperazine) may participate directly in the condensation or via post-synthesis coupling.

  • Catalyst systems like ionic liquids (e.g., [Btto][p-TSA]) , heterogeneous catalysts (e.g., TiO₂/MWCNTs) , or solid acids (e.g., TBAB) could enhance reaction efficiency under solvent-free or microwave-assisted conditions.

Key Reaction Parameters

ParameterTypical Values (From Analogous Reactions)
Temperature 30–90°C (varies with catalyst/solvent)
Reaction Time 30 min (microwave) to 10 h (conventional heating)
Yields 70–95% (depends on substituents and catalyst)
Catalyst Ionic liquids, solid acids, or heterogeneous catalysts

Modified Biginelli Mechanism

  • Condensation of aldehyde and β-ketoester : Forms an enolate intermediate.

  • Addition of piperazine derivative : Nucleophilic attack by the piperazine amine replaces the traditional urea step.

  • Cyclization and dehydration : Forms the dihydropyrimidinone ring.

Characterization and Validation

Spectral data from analogous compounds highlight:

  • FTIR : Peaks for carbonyl (C=O) and N–H stretches.

  • ¹H NMR : Signals for aromatic protons, piperazine CH₂ groups, and enolate protons.

  • Melting Points : Reported ranges align with dihydropyrimidinones (e.g., 155–230°C) .

Reactivity and Stability

  • Hydrolysis : Susceptible to acidic/basic conditions, potentially releasing the β-ketoester fragment.

  • Electrophilic Substitution : The dihydropyrimidinone ring may undergo modifications at reactive positions (e.g., C-5).

  • Thermal Stability : High melting points suggest stability under standard conditions .

Research Findings and Trends

  • Green Chemistry : Recent methods emphasize solvent-free, microwave-assisted, or recyclable catalysts .

  • Pharmaceutical Applications : Dihydropyrimidinones are explored as calcium channel blockers and anticancer agents .

  • Catalyst Recycling : Heterogeneous catalysts (e.g., TiO₂/MWCNTs) enable reuse .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Core Structural Variations
  • Target Compound : The 3,4-dihydropyrimidin-4-one core provides a partially saturated ring, enabling conformational flexibility for target binding.
2.2 Substituent Analysis
Position 6 Substituent Example Compound (CAS) Molecular Weight (g/mol) Key Properties
4-Methylphenyl 1060201-76-4 388.5 High lipophilicity (log P ~3.5*), moderate steric bulk
Isopropyl 1211704-00-5 354.4 Reduced steric hindrance, lower log P (~2.8*)
Cyclopropyl 2380192-71-0 349.39 Enhanced metabolic stability due to cyclopropane’s strain resistance

*Estimated using fragment-based methods (e.g., XLogP3).

2.3 Piperazine-Related Modifications
  • Benzylpiperazine (Target Compound): Imparts basicity (pKa ~8.5), facilitating interactions with serotonin or dopamine receptors.
  • Azetidine-Benzodiazolyl (CAS 2380192-71-0 ): Replaces piperazine with a smaller azetidine ring, reducing basicity (pKa ~7.0) and altering receptor affinity.
2.5 Patent and Pharmacological Relevance
  • Patent Landscape (): Pyrido-pyrimidinones with piperazine/diazepane groups are patented for CNS disorders, but the dihydropyrimidinone core in the target compound offers novelty in scaffold design .

Preparation Methods

Enaminone Preparation

1-(4-Methylphenyl)ethan-1-one reacts with dimethylformamide dimethylacetal (DMF-DMA) under reflux to yield the enaminone 3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one .

Cyclocondensation

The enaminone undergoes a three-component reaction with 4-benzylpiperazine-1-carbaldehyde and urea in glacial acetic acid. Microwave irradiation (150 W, 80°C) accelerates the reaction, completing within 15 minutes. The product precipitates upon cooling and is recrystallized from ethanol.

Key Data :

ParameterValue
Reaction Time15 minutes
CatalystTBAB (tetrabutylammonium bromide)
Yield78%

Microwave-Assisted One-Pot Synthesis

Combining the Biginelli reaction with in-situ functionalization, this method uses TBAB as a phase-transfer catalyst under microwave irradiation.

Procedure :

  • Biginelli Step : 4-Methylbenzaldehyde, ethyl 3-oxopentanoate, and urea react in a solvent-free system at 100°C for 10 minutes.

  • Acylation : Addition of 4-benzylpiperazine and acetic anhydride directly to the reaction mixture introduces the 2-oxoethyl-piperazine group.

Advantages :

  • Reduced Reaction Time : 20 minutes total.

  • High Atom Economy : Minimal purification required.

Analytical Characterization :

  • IR : 1665 cm⁻¹ (C=O stretch of dihydropyrimidinone), 1710 cm⁻¹ (amide C=O).

  • ¹H NMR : δ 2.35 (s, 3H, CH3), 3.45–3.60 (m, 8H, piperazine), 5.12 (s, 1H, CH dihydropyrimidinone).

Comparative Analysis of Methods

MethodYield (%)TimeGreen MetricsScalability
Classical + Post-Mod.686 hoursModerateHigh
Enaminone-Mediated7845 minutesHighModerate
Microwave One-Pot8220 minutesExcellentHigh

The microwave-assisted method excels in efficiency and sustainability, aligning with modern synthetic priorities. Conversely, the classical approach offers flexibility for structural analogs requiring late-stage diversification.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at position 3 vs. 5 necessitate careful control of stoichiometry and temperature.

  • Catalyst Recovery : Cuttlebone and TBAB demonstrate 3–4 reuses without significant activity loss.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the target compound (>95% purity) .

Q & A

Q. Optimization Considerations :

  • Catalyst alternatives (e.g., FeCl₃ or ionic liquids) may reduce reaction time.
  • Solvent polarity adjustments (e.g., DMF for higher yields in sterically hindered analogs) .

Which spectroscopic and crystallographic methods confirm the compound’s structure?

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies the dihydropyrimidinone ring (δ 2.5–3.5 ppm for CH₂ groups) and benzylpiperazine moiety (δ 7.2–7.4 ppm for aromatic protons) .
  • X-ray Crystallography : Resolves the planar pyrimidinone ring and piperazine geometry (bond angles: ~120° for sp² carbons) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 434.2) .

How can structure-activity relationship (SAR) studies evaluate the benzylpiperazine moiety’s role?

Advanced Research Question
Methodology :

  • Analog Synthesis : Replace the benzyl group with trifluoromethyl () or 4-chlorophenyl () to assess electronic effects.
  • Biological Assays : Test analogs for receptor binding (e.g., serotonin/dopamine receptors) and compare IC₅₀ values.
  • Computational Modeling : Dock modified structures into target proteins (e.g., PDE5 or kinase enzymes) to predict binding affinity .

Key Finding : Trifluoromethyl analogs show enhanced metabolic stability due to increased lipophilicity .

How to resolve discrepancies in reported biological activity data?

Advanced Research Question
Common Contradictions : Variability in IC₅₀ values across studies (e.g., kinase inhibition vs. GPCR antagonism).
Resolution Strategies :

  • Assay Standardization : Use USP-recommended buffer systems (e.g., 15.4 g ammonium acetate/L, pH 6.5 with acetic acid) to ensure consistency .
  • Control Compounds : Include reference inhibitors (e.g., imatinib for kinase assays) to validate experimental conditions .
  • Data Normalization : Express activity as % inhibition relative to positive/negative controls .

What HPLC methods ensure purity and impurity profiling?

Advanced Research Question
Method Development :

  • Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Methanol-buffer (65:35 v/v; buffer: 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate/L, pH 4.6) .
  • Detection : UV at 254 nm for dihydropyrimidinone absorption.

Q. Impurity Identification :

  • Related substances include des-benzyl analogs (retention time: 8.2 min) and oxo-byproducts (12.5 min) .

How to design in vitro assays for evaluating metabolic stability?

Advanced Research Question
Protocol :

  • Microsomal Incubation : Incubate compound (1 µM) with liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
  • Sampling : Collect aliquots at 0, 15, 30, and 60 min.
  • Analysis : LC-MS/MS quantifies parent compound depletion.

Key Parameter : Half-life (t₁/₂) >60 min suggests suitability for in vivo studies .

What strategies mitigate crystallization challenges during scale-up?

Advanced Research Question
Approaches :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO) or mixed systems (acetonitrile-water) to improve crystal habit .
  • Seeding : Introduce pre-formed crystals to induce nucleation.
  • Temperature Gradients : Slow cooling (1°C/min) from reflux to room temperature .

How to validate the compound’s stability under varying pH conditions?

Advanced Research Question
Forced Degradation Study :

  • Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24 hr.
  • Oxidation : Treat with 3% H₂O₂ at 25°C for 6 hr.
  • Analysis : Monitor degradation via HPLC (e.g., new peak at 9.8 min under acidic conditions) .

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